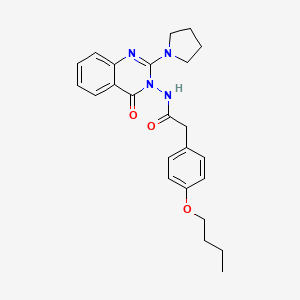
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-butoxybenzaldehyde, 2-aminobenzamide, and pyrrolidine. The key steps could involve:
Condensation Reaction: Formation of the quinazoline core by reacting 4-butoxybenzaldehyde with 2-aminobenzamide under acidic or basic conditions.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Cyclization: Formation of the pyrrolidinone ring by cyclization of the intermediate with pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound might inhibit or activate specific proteins, affecting cellular processes like proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
Uniqueness
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and biological activity. The specific substitution pattern on the quinazoline core can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C24H28N4O3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-16-31-19-12-10-18(11-13-19)17-22(29)26-28-23(30)20-8-4-5-9-21(20)25-24(28)27-14-6-7-15-27/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,26,29) |
Clave InChI |
BLALJHRWOZZGSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















